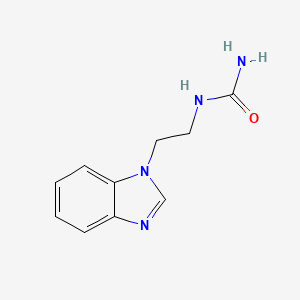
Tert-butyl pyridine-2-carboperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl pyridine-2-carboperoxoate is an organic compound that belongs to the class of peroxides It is characterized by the presence of a tert-butyl group attached to a pyridine ring, with a peroxo group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl pyridine-2-carboperoxoate typically involves the reaction of pyridine-2-carboxylic acid with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl pyridine-2-carboperoxoate can undergo various chemical reactions, including:
Oxidation: The peroxo group can participate in oxidation reactions, converting substrates to their corresponding oxidized forms.
Reduction: Under certain conditions, the compound can be reduced to form tert-butyl pyridine-2-carboxylate.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the starting material, while reduction and substitution reactions produce tert-butyl pyridine-2-carboxylate and substituted pyridine derivatives, respectively.
Wissenschaftliche Forschungsanwendungen
Tert-butyl pyridine-2-carboperoxoate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various oxidized products.
Biology: The compound’s oxidative properties make it useful in studying oxidative stress and related biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of oxidative damage and inflammation.
Industry: It is employed in industrial processes that require controlled oxidation reactions, such as polymerization and material synthesis.
Wirkmechanismus
The mechanism of action of tert-butyl pyridine-2-carboperoxoate primarily involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxo group. These ROS can interact with various molecular targets, leading to oxidative modifications of biomolecules. The pathways involved include:
Oxidation of substrates: The ROS generated can oxidize substrates, leading to the formation of oxidized products.
Signal transduction: The oxidative modifications can activate or inhibit signaling pathways, influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl hydroperoxide: Similar in structure but lacks the pyridine ring.
Pyridine-2-carboxylic acid: Lacks the tert-butyl and peroxo groups.
Tert-butyl pyridine-2-carboxylate: Formed by the reduction of tert-butyl pyridine-2-carboperoxoate.
Uniqueness: this compound is unique due to the combination of the tert-butyl group, pyridine ring, and peroxo group. This unique structure imparts specific oxidative properties that are not observed in the similar compounds listed above. Its ability to generate ROS and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
60512-72-3 |
|---|---|
Molekularformel |
C10H13NO3 |
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
tert-butyl pyridine-2-carboperoxoate |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-13-9(12)8-6-4-5-7-11-8/h4-7H,1-3H3 |
InChI-Schlüssel |
KMYPHAMHWAHNJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOC(=O)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Diethyl [chloro(dimethylamino)phosphanyl]propanedioate](/img/structure/B14599724.png)


![(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol](/img/structure/B14599739.png)

![[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one](/img/structure/B14599761.png)


![2,5-Dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14599765.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide](/img/structure/B14599774.png)
